molecular formula C12H9NO5 B2762513 methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate CAS No. 153646-24-3

methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate

Cat. No.: B2762513
CAS No.: 153646-24-3
M. Wt: 247.206
InChI Key: CRFRUUGFDCLUOV-UHFFFAOYSA-N
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Description

“Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate” is a chemical compound with the empirical formula C12H11NO4 . It has a molecular weight of 233.22 and is typically available in solid form .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. One method involves the reaction of compound 1o (0.5 mmol, 109.6mg) and methanol containing 40mol% tert-butyl nitrite. The reaction is carried out at 40°C in air for 48 hours. After the reaction, sodium thiosulfate is added and stirred. After quenching, the solvent is removed using a rotary evaporator, followed by silica gel adsorption, and finally column chromatography with a mixed solvent of ethyl acetate and petroleum ether to obtain the product . The yield of this reaction was reported to be 86% .


Molecular Structure Analysis

The SMILES string for this compound is O=C1N(CCC(OC)=O)C(C2=C1C=CC=C2)=O . This indicates that the compound contains a 1H-isoindol-2-yl group attached to a 2-oxopropanoate group via a nitrogen atom .

Scientific Research Applications

Synthesis and Environmental Impact

Research has been dedicated to synthesizing compounds with minimal environmental impact, such as 3-nitrooxypropanol (3-NOP), which is notable for its methane mitigating properties in sustainable farming. This highlights a trend towards creating compounds that not only serve industrial or pharmaceutical purposes but also contribute positively to environmental conservation efforts (Marco-Contelles, 2022).

Metabolic Pathways and Toxicology

The study of methylglyoxal presents an example of how compounds can have varied effects on biological systems, from energy production to cell killing. This underscores the importance of understanding the biochemical pathways and toxicological profiles of compounds like "methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate" for their safe and effective application in both environmental and physiological contexts (Kalapos, 1999).

Ethylene Perception and Food Preservation

Compounds that inhibit ethylene perception, such as 1-methylcyclopropene, have found applications in prolonging the post-harvest life of fruits and vegetables. This illustrates the potential for applying chemical knowledge to address practical challenges in agriculture and food science, suggesting that compounds with similar modes of action could be developed for specific applications in these fields (Watkins, 2006).

Oxidation Reactions and Organic Synthesis

The oxidation of methylene groups activated by adjacent cyclopropane has been explored for its utility in organic synthesis, indicating a niche for "this compound" in facilitating specific chemical reactions that are crucial in the synthesis of complex molecules (Sedenkova et al., 2018).

Food Safety and Toxicant Analysis

The detection and analysis of food toxicants, such as 3-MCPD esters, underline the importance of chemical compounds in ensuring food safety. Research into such areas can provide a foundation for using "this compound" in analytical methodologies to detect, quantify, or neutralize potential toxicants in food products (Gao et al., 2019).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301: Toxic if swallowed . Precautionary statements include P264: Wash hands thoroughly after handling, P270: Do not eat, drink or smoke when using this product, and P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician .

Properties

IUPAC Name

methyl 3-(1,3-dioxoisoindol-2-yl)-2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-18-12(17)9(14)6-13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFRUUGFDCLUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153646-24-3
Record name methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-oxopropanoate
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